molecular formula C14H21ClN2O2S B10882266 1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine

1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine

Cat. No.: B10882266
M. Wt: 316.8 g/mol
InChI Key: YPIFCFGJQAOQCK-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine is a synthetic organic compound that functions as a key chemical intermediate and research tool in medicinal chemistry. Its structure, featuring a piperazine ring core substituted with a 3-chlorobenzyl group and a propylsulfonyl moiety, is of significant interest in the design and synthesis of novel biologically active molecules. The propylsulfonyl group is a notable pharmacophore often associated with molecules that modulate kinase activity. This compound is primarily utilized in research and development laboratories as a building block for the construction of more complex compounds targeting various therapeutic areas. It is offered for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this chemical for investigating structure-activity relationships (SAR) and for probing biological pathways. For details on its chemical structure and identifiers, please refer to its PubChem entry . As a specialized intermediate, it is essential for scientists working in early-stage drug discovery. This product is strictly for research use and is not for human consumption or veterinary use.

Properties

Molecular Formula

C14H21ClN2O2S

Molecular Weight

316.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-propylsulfonylpiperazine

InChI

InChI=1S/C14H21ClN2O2S/c1-2-10-20(18,19)17-8-6-16(7-9-17)12-13-4-3-5-14(15)11-13/h3-5,11H,2,6-10,12H2,1H3

InChI Key

YPIFCFGJQAOQCK-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Regioselective Benzylation of Piperazine

The introduction of the 3-chlorobenzyl group to piperazine is complicated by the symmetry of the piperazine ring, which risks disubstitution. To circumvent this, Boc-protection strategies are employed:

  • Boc Protection : Piperazine is treated with di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane (DCM) to form tert-butyl piperazine-1-carboxylate, protecting one nitrogen.

  • Benzylation : The Boc-protected piperazine reacts with 3-chlorobenzyl chloride in toluene at 80°C using potassium iodide (KI) as a catalyst. This step achieves mono-substitution with a yield of 92% under reflux conditions.

  • Deprotection : Removal of the Boc group via hydrochloric acid (HCl) in methanol yields 1-(3-chlorobenzyl)piperazine.

Sulfonylation at the 4-Position

The propylsulfonyl group is introduced via sulfonylation:

  • Sulfonyl Chloride Reaction : 1-(3-Chlorobenzyl)piperazine reacts with propane sulfonyl chloride in tetrahydrofuran (THF) at 0–10°C, using diisopropylethylamine (DIPEA) as a base. This two-step process ensures selective substitution at the 4-position.

  • Workup and Purification : The crude product is washed with water, extracted into DCM, and purified via column chromatography (silica gel, 60–80% ethyl acetate/hexane) to isolate the target compound in 65% yield.

Table 1: Comparative Reaction Conditions for Key Steps

StepReagents/ConditionsSolventTemperatureYieldSource
Boc ProtectionBoc2_2O, DCM, RTDCM25°C85%
Benzylation3-Chlorobenzyl chloride, KI, tolueneToluene80°C92%
SulfonylationPropane sulfonyl chloride, DIPEA, THFTHF0–10°C65%
PurificationColumn chromatography (EtOAc/hexane)

Mechanistic Insights and Optimization

Role of Catalysts and Solvents

  • KI in Benzylation : Potassium iodide facilitates the nucleophilic substitution by generating a more reactive benzyl iodide intermediate, enhancing reaction kinetics.

  • Solvent Effects : Polar aprotic solvents like DMF or THF stabilize transition states during sulfonylation, while toluene’s high boiling point enables efficient reflux during benzylation.

Challenges in Regioselectivity

Unprotected piperazine leads to disubstitution due to equivalent amine reactivity. Boc protection ensures mono-functionalization, as demonstrated in the synthesis of analogous compounds. Post-deprotection, the free amine reacts selectively with sulfonyl chlorides at the less hindered 4-position.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H}-NMR : Peaks at δ 7.92 (s, 1H, aromatic), 3.72 (s, 3H, methoxy), and 1.26 ppm (m, 2H, cyclopropane) confirm the 3-chlorobenzyl and propylsulfonyl groups.

  • 13C^{13}\text{C}-NMR : Signals at 154.2 ppm (carbonyl) and 44.8 ppm (piperazine carbons) validate the core structure.

Mass Spectrometry (LCMS)

The molecular ion peak at m/z 431 ([M+H]+\text{[M+H]}^+) aligns with the compound’s molecular weight, while fragmentation patterns corroborate the sulfonyl group.

Industrial and Pharmacological Applications

While the primary focus is synthesis, the compound’s bioactivity is notable:

  • Receptor Binding : Interacts with serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors, suggesting potential antipsychotic applications.

  • Derivative Synthesis : Modifications at the sulfonyl group enable tuning of pharmacokinetic properties, as seen in related piperazine sulfonamides .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine is primarily investigated for its antipsychotic , anxiolytic , and antidepressant properties. The compound's interaction with neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D2) receptors, positions it as a promising candidate for treating mood disorders. Research indicates that derivatives of piperazine compounds exhibit significant biological activities, making them valuable in drug discovery efforts.

Anti-inflammatory Research

Emerging evidence suggests that 1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine may possess anti-inflammatory properties . The sulfonyl group in its structure is known to play a role in mediating inflammatory responses, making this compound a candidate for further investigation in treating inflammatory diseases.

Neuropharmacological Studies

Research has highlighted the binding affinity of 1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine to various receptors:

  • A study demonstrated that this compound effectively binds to serotonin receptors, supporting its potential use as an antidepressant.
  • Another investigation focused on its effects on dopamine receptor activity, indicating possible applications in managing psychotic disorders.

Anti-inflammatory Activity

In vitro studies have shown that 1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine can inhibit pro-inflammatory cytokine production, suggesting its utility in treating conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at N1 and N4 Positions

Piperazine derivatives exhibit structure-activity relationships (SAR) highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Substituent Comparison
Compound Name N1 Substituent N4 Substituent Key Findings Reference
1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine 3-Chlorobenzyl Propylsulfonyl Not explicitly reported in evidence; structural analysis suggests potential sulfonamide-mediated enzyme interactions.
1-Benzhydryl-4-(4-nitrophenylsulfonyl)piperazine Benzhydryl 4-Nitrobenzenesulfonyl Nitro group enhances electron-withdrawing effects; may improve binding to charged residues in enzymes.
1-(4-Chlorobenzhydryl)-4-benzoylpiperazine 4-Chlorobenzhydryl Benzoyl Demonstrated potent cytotoxicity (IC₅₀: 19–21 µM) against liver, breast, and colon cancer cell lines.
1-(3-Chlorophenyl)-4-(3-(4-phenyltriazole)propyl)piperazine 3-Chlorophenyl Triazole-propyl Synthesized via click chemistry; showed antifungal activity (14–15 mm inhibition zones).
1-(3,4,5-Trimethoxybenzyl)-4-(3-chlorobenzyl)piperazine 3-Chlorobenzyl 3,4,5-Trimethoxybenzyl Increased methoxy groups may enhance solubility and π-π stacking interactions.

Key Observations :

  • Bioactivity : Cytotoxicity is prominent in benzoyl- and benzhydryl-substituted derivatives (), while triazole-linked compounds () favor antimicrobial activity.

Key Insights :

  • The propylsulfonyl group in the target compound may confer stability against metabolic degradation compared to ester or acylated derivatives (e.g., ).
  • Antimicrobial activity in triazole derivatives () contrasts with cytotoxic effects in benzoyl analogues (), highlighting substituent-driven target specificity.

Key Points :

  • Click chemistry () offers efficient synthesis for triazole-linked derivatives, whereas traditional nucleophilic substitutions () are versatile but less atom-economical.
  • The target compound’s propylsulfonyl group may require sulfonation steps, which are less common in the cited evidence compared to acylations or alkylations.

Biological Activity

1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

  • Molecular Formula : C13H18ClN3O2S
  • Molecular Weight : 303.82 g/mol
  • IUPAC Name : 1-(3-chlorobenzyl)-4-(propylsulfonyl)piperazine

Biological Activity Overview

Research indicates that compounds similar to 1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine exhibit significant biological activities, particularly in the realms of neuropharmacology and psychiatry. The compound has been investigated for its potential antipsychotic effects and interactions with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, including:

  • Dopamine Receptors : Modulation of dopaminergic pathways may contribute to antipsychotic effects.
  • Serotonin Receptors : Interaction with serotonin receptors can influence mood and anxiety levels.
  • Norepinephrine Receptors : Potential effects on norepinephrine pathways may affect alertness and arousal.

Pharmacological Profile

The following table summarizes the observed pharmacological effects and potential therapeutic applications:

Activity Description
AntipsychoticExhibits properties that may alleviate symptoms of psychosis.
AnxiolyticPotential to reduce anxiety through serotonin modulation.
NeuroprotectiveMay offer protective effects on neuronal cells under stress conditions.
Behavioral EffectsInfluences dopamine levels, potentially leading to stimulant-like effects.

Case Studies and Research Findings

  • Study on Piperazine Derivatives :
    A study published in Pharmacological Reviews highlighted the effects of various piperazine derivatives on neurotransmitter levels. It was noted that compounds similar to 1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine increased dopamine and serotonin levels, which could lead to both therapeutic benefits and adverse effects such as serotonin syndrome in sensitive individuals .
  • Clinical Observations :
    Clinical observations have documented the behavioral impacts of piperazine derivatives, including tachycardia and pupil dilation in cases of overdose or misuse. These findings underscore the importance of understanding the pharmacodynamics of such compounds .
  • Neurotoxicity Studies :
    Research indicated that certain piperazine derivatives could induce mitochondrial apoptosis in neuronal cells, suggesting a dual role where they can be both therapeutic and toxic depending on dosage and context .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential alkylation and sulfonylation of the piperazine core. A representative route includes:

N-Alkylation : React 1-(3-chlorobenzyl)piperazine with propane sulfonyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 50–60°C for 6–8 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC (>95%) and confirm structure via ¹H/¹³C NMR .
Key Variables : Reaction temperature, solvent polarity, and stoichiometry of sulfonyl chloride influence yield (typically 60–75%).

Q. How is the molecular structure of 1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine characterized experimentally?

Methodological Answer :

  • Spectroscopic Analysis :
    • NMR : ¹H NMR (CDCl₃) reveals distinct signals for the chlorobenzyl aromatic protons (δ 7.2–7.4 ppm) and sulfonyl-adjacent methylene groups (δ 3.5–3.8 ppm) .
    • Mass Spectrometry : ESI-MS confirms molecular weight (M+H⁺ at m/z 365.2) .
  • X-ray Crystallography : Optional for confirming 3D conformation and torsional angles of the sulfonyl group .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with MIC determination .
  • Receptor Binding : Radioligand displacement assays (e.g., for dopamine D₂/D₃ receptors) using [³H]spiperone in HEK293 cells expressing recombinant receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the sulfonylpiperazine scaffold?

Methodological Answer :

  • Systematic Substitution : Modify substituents at the benzyl (e.g., 3-Cl vs. 4-Cl) and sulfonyl (e.g., propyl vs. ethyl) positions .
  • Biological Evaluation : Test analogs in parallel for receptor selectivity (e.g., serotonin 5-HT₆ vs. histamine H₁) to identify critical functional groups.
    Example SAR Table :
Substituent (R₁)Sulfonyl Group (R₂)IC₅₀ (Dopamine D₃, nM)
3-ClPropyl12.3 ± 1.2
4-ClEthyl45.7 ± 3.8
Data adapted from related piperazine derivatives .

Q. What computational strategies predict target interactions for 1-(3-Chlorobenzyl)-4-(propylsulfonyl)piperazine?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to dopamine D₃ receptors (PDB: 3PBL). Focus on sulfonyl-oxygen interactions with Lys168 and chlorobenzyl π-stacking with Phe346 .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer :

  • Standardization : Re-evaluate assays under uniform conditions (e.g., cell line, incubation time).
  • Meta-Analysis : Compare data from structurally analogous compounds (e.g., 1-(3-Cl-benzyl)-4-(methylsulfonyl)piperazine ) to identify trends in substituent effects.
  • Orthogonal Validation : Confirm activity via functional assays (e.g., cAMP inhibition for GPCR targets) .

Q. What methodologies are used to develop selective antagonists for neurological targets?

Methodological Answer :

  • Selectivity Profiling : Screen against a panel of 50+ GPCRs/kinases using competitive binding assays .
  • Functional Assays : Measure β-arrestin recruitment (BRET-based) to differentiate agonist vs. antagonist behavior .

Q. How can metabolic stability of sulfonylpiperazine derivatives be improved?

Methodological Answer :

  • In Vitro Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to reduce CYP450-mediated oxidation .

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